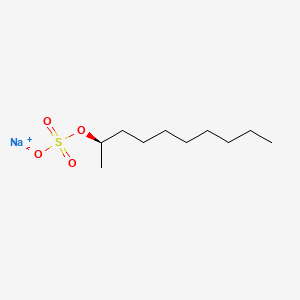
2-Decanol, hydrogen sulfate, sodium salt, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Decanol, hydrogen sulfate, sodium salt, (2R)- is a chemical compound with the molecular formula C10H21O4S.Na. It is also known by other names such as sodium ®-1-methylnonyl sulfate and sodium, [(2R)-decan-2-yl] sulfate . This compound is characterized by its sulfate group attached to the 2-position of the decanol chain, with the sodium salt form providing solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decanol, hydrogen sulfate, sodium salt, (2R)- typically involves the sulfation of 2-decanol. The process can be carried out using sulfur trioxide or chlorosulfonic acid as the sulfating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous sulfation processes. These processes involve the continuous addition of 2-decanol and the sulfating agent into a reactor, followed by neutralization with sodium hydroxide to form the sodium salt .
Analyse Des Réactions Chimiques
Types of Reactions
2-Decanol, hydrogen sulfate, sodium salt, (2R)- undergoes various chemical reactions, including:
Substitution Reactions: The sulfate group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine can result in the formation of an alkyl sulfate derivative.
Hydrolysis: The primary products are 2-decanol and sulfuric acid.
Applications De Recherche Scientifique
2-Decanol, hydrogen sulfate, sodium salt, (2R)- has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: It is investigated for its potential use in drug delivery systems, where its surfactant nature can aid in the solubilization of hydrophobic drugs.
Mécanisme D'action
The mechanism by which 2-Decanol, hydrogen sulfate, sodium salt, (2R)- exerts its effects is primarily through its surfactant properties. The sulfate group interacts with water molecules, while the hydrophobic decanol chain interacts with non-polar substances. This dual interaction allows the compound to reduce surface tension and enhance the solubility of hydrophobic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Decanol, hydrogen sulfate, sodium salt, ®-: The enantiomer of the (2R)- form, with similar chemical properties but different stereochemistry.
Sodium dodecyl sulfate: A widely used surfactant with a longer alkyl chain, providing different solubility and surfactant properties.
Sodium octyl sulfate: A surfactant with a shorter alkyl chain, resulting in different physical and chemical properties.
Uniqueness
2-Decanol, hydrogen sulfate, sodium salt, (2R)- is unique due to its specific stereochemistry, which can influence its interactions with biological molecules and its effectiveness in various applications. The balance between its hydrophobic and hydrophilic regions also makes it suitable for specific industrial and research applications .
Propriétés
Numéro CAS |
57689-21-1 |
|---|---|
Formule moléculaire |
C10H21NaO4S |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
sodium;[(2R)-decan-2-yl] sulfate |
InChI |
InChI=1S/C10H22O4S.Na/c1-3-4-5-6-7-8-9-10(2)14-15(11,12)13;/h10H,3-9H2,1-2H3,(H,11,12,13);/q;+1/p-1/t10-;/m1./s1 |
Clé InChI |
UOCBNOYTNWINFD-HNCPQSOCSA-M |
SMILES isomérique |
CCCCCCCC[C@@H](C)OS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCC(C)OS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


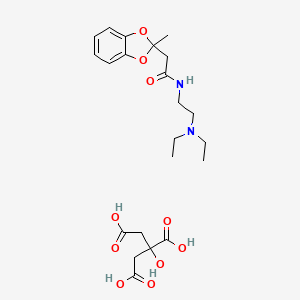
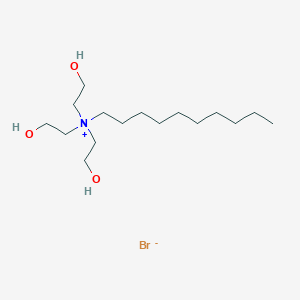
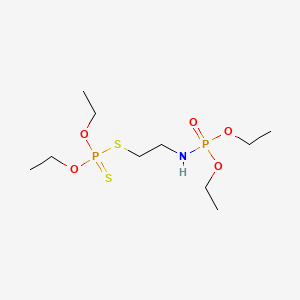
![8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B13759406.png)
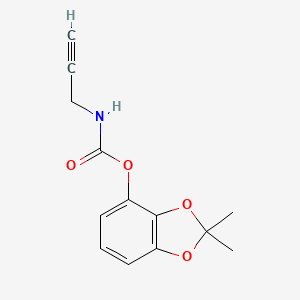
![2-(2-Methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B13759427.png)
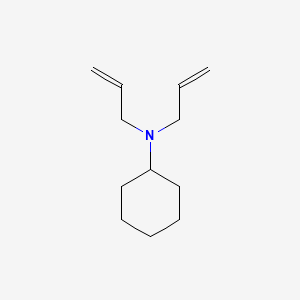
![9-ethyl-7-methylbenzo[c]acridine](/img/structure/B13759441.png)
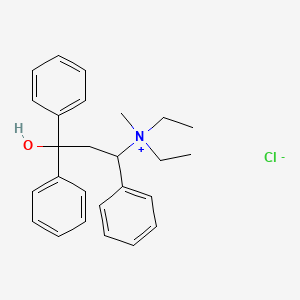
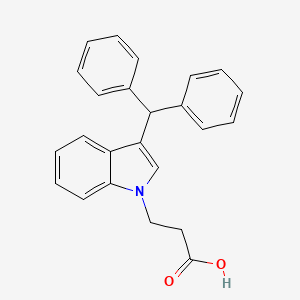
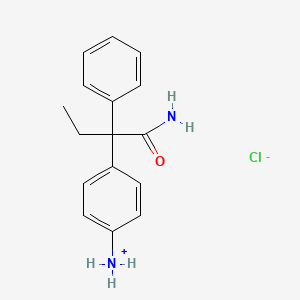
![[3-(3-chloro-5-oxo-6H-benzo[b][1]benzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride](/img/structure/B13759455.png)
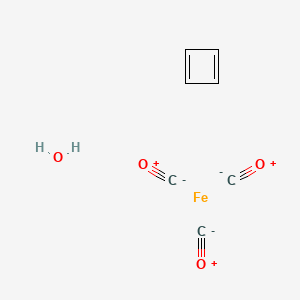
![methyl 3-[4-[[(1S)-6,7-dimethoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxybenzoate](/img/structure/B13759474.png)
